Product packaging for 4-(Homopiperazin-1-yl)benzamide(Cat. No.:)

4-(Homopiperazin-1-yl)benzamide

Cat. No.: B8515075
M. Wt: 219.28 g/mol
InChI Key: APVCDRFWPBKNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Homopiperazin-1-yl)benzamide is a chemical compound of interest in scientific research, belonging to the class of benzamides. Benzamides are characterized by a benzene ring attached to a carboxamide group and are known to serve as important scaffolds in medicinal chemistry . This compound features a homopiperazine moiety, a seven-membered ring analog of piperazine, which is commonly incorporated into molecular structures to modulate properties like solubility and binding affinity to biological targets. Piperazine and homopiperazine derivatives are frequently investigated for their potential pharmacological activities and are found in compounds studied for their interactions with various enzymes and receptors . As a research chemical, this compound is intended for use in laboratory studies only. Its applications may include serving as a building block in organic synthesis, an intermediate in the development of novel bioactive molecules, or a tool compound in biochemical assays. Researchers can utilize this benzamide derivative to explore structure-activity relationships, particularly in the design of new ligands. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols. The information presented here is based on the general properties of benzamide compounds and is not a substitute for experimental data specific to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O B8515075 4-(Homopiperazin-1-yl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)benzamide

InChI

InChI=1S/C12H17N3O/c13-12(16)10-2-4-11(5-3-10)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2,(H2,13,16)

InChI Key

APVCDRFWPBKNNK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Strategies for the Elaboration of the 4-(Homopiperazin-1-yl)benzamide Core Structure

The construction of the this compound scaffold can be achieved through several synthetic routes. The most common strategies involve the formation of the crucial aryl-nitrogen bond between the homopiperazine (B121016) ring and the benzamide (B126) moiety.

One of the primary methods is the nucleophilic aromatic substitution (SNA_r) reaction. This approach typically involves the reaction of homopiperazine (1,4-diazepane) with an activated p-substituted benzamide derivative. A common substrate is 4-fluorobenzamide (B1200420), where the fluorine atom acts as a good leaving group, activated by the electron-withdrawing benzamide group. The reaction is generally carried out in a suitable solvent at elevated temperatures.

Alternatively, the core structure can be assembled by first synthesizing 4-(homopiperazin-1-yl)benzonitrile, followed by hydrolysis of the nitrile group to the corresponding primary amide. The initial N-arylation of homopiperazine with 4-fluorobenzonitrile (B33359) is a key step in this sequence. The subsequent hydrolysis of the nitrile can be performed under acidic or basic conditions to yield the desired benzamide.

Another powerful method for the formation of the aryl-nitrogen bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide (e.g., 4-bromobenzamide (B181206) or 4-iodobenzamide) with homopiperazine. This method is known for its high efficiency and functional group tolerance, making it a versatile tool for the synthesis of such compounds.

Starting Material 1Starting Material 2Key Reaction TypeProduct
Homopiperazine4-FluorobenzamideNucleophilic Aromatic SubstitutionThis compound
Homopiperazine4-FluorobenzonitrileNucleophilic Aromatic Substitution4-(Homopiperazin-1-yl)benzonitrile
4-(Homopiperazin-1-yl)benzonitrileWater (acid or base)HydrolysisThis compound
Homopiperazine4-BromobenzamideBuchwald-Hartwig AminationThis compound

Design and Synthesis of Substituted this compound Derivatives

The therapeutic potential of the this compound scaffold can be fine-tuned by introducing various substituents at different positions of the molecule. These modifications can be strategically designed to enhance biological activity, selectivity, and pharmacokinetic properties.

Approaches to Functionalization of the Benzamide Moiety

Functionalization of the benzamide moiety can be achieved either by starting with a pre-functionalized benzoic acid derivative or by direct substitution on the aromatic ring of the this compound core.

Electrophilic aromatic substitution reactions on the benzamide ring can be employed to introduce various functional groups. However, the directing effects of the amide and the homopiperazinyl substituents must be considered. Alternatively, starting the synthesis with substituted 4-halobenzoic acids or 4-halobenzonitriles allows for the introduction of a wide range of substituents on the aromatic ring at an early stage.

Starting MaterialReagent(s)Reaction TypeProduct
4-Fluorobenzoic acidThionyl chloride, then AmmoniaAcylation, Amidation4-Fluorobenzamide
Substituted 4-Fluorobenzoic acid---(multi-step)Substituted this compound

Synthetic Pathways for Modifications of the Homopiperazine Ring System

The secondary amine of the homopiperazine ring provides a convenient handle for further derivatization. N-alkylation and N-acylation are the most common modifications.

N-alkylation can be achieved by reacting this compound with various alkyl halides in the presence of a base. Reductive amination with aldehydes or ketones is another effective method for introducing alkyl groups.

N-acylation with acyl chlorides or acid anhydrides provides the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Starting MaterialReagent(s)Reaction TypeProduct
This compoundAlkyl halide, BaseN-AlkylationN-Alkyl-4-(homopiperazin-1-yl)benzamide
This compoundAldehyde/Ketone, Reducing agentReductive AminationN-Alkyl-4-(homopiperazin-1-yl)benzamide
This compoundAcyl chloride, BaseN-AcylationN-Acyl-4-(homopiperazin-1-yl)benzamide

Strategies for Derivatization at Peripheral Positions

Derivatization at other positions of the this compound scaffold can be accomplished by employing appropriately substituted starting materials. For instance, using substituted homopiperazines in the initial coupling reaction can introduce substituents on the diazepane ring. Similarly, using multi-substituted benzoyl chlorides or benzonitriles can lead to more complex derivatives.

Development of Efficient and Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale production presents several challenges that need to be addressed to ensure an efficient, cost-effective, and safe process.

For the synthesis of this compound, a scalable protocol would likely favor the nucleophilic aromatic substitution route using 4-fluorobenzamide or 4-fluorobenzonitrile due to the relatively low cost of starting materials and the avoidance of expensive palladium catalysts used in Buchwald-Hartwig amination.

Key considerations for a scalable synthesis include:

Solvent Selection: Utilizing a solvent that is safe, environmentally friendly, and allows for easy product isolation.

Reaction Conditions: Optimizing temperature, reaction time, and stoichiometry of reagents to maximize yield and minimize by-product formation.

Purification: Developing a robust and scalable purification method, such as crystallization, to obtain the final product with high purity.

Process Safety: A thorough evaluation of the reaction thermodynamics and potential hazards is crucial for safe scale-up.

For instance, a large-scale synthesis might involve the reaction of homopiperazine with 4-fluorobenzonitrile in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), followed by a one-pot hydrolysis of the resulting nitrile to the desired benzamide. The final product could then be isolated by precipitation upon addition of an anti-solvent or by crystallization.

ParameterLaboratory ScaleScalable Protocol Consideration
Catalyst Palladium catalysts (e.g., Buchwald-Hartwig)Catalyst-free (e.g., SNAr) or use of highly efficient, low-loading catalysts
Solvent Wide variety of solventsGreen solvents, ease of recovery, safety
Purification ChromatographyCrystallization, precipitation
Work-up Liquid-liquid extractionDirect precipitation, filtration

Structure Activity Relationship Sar and Structural Optimization

General Principles of Structure-Activity Relationship Studies Applied to 4-(Homopiperazin-1-yl)benzamide Analogues

The fundamental principle guiding the SAR of this compound analogues is the recognition that the benzamide (B126) portion often acts as a pharmacophore that mimics the nicotinamide (B372718) moiety of nicotinamide adenine (B156593) dinucleotide (NAD+). researchgate.net This mimicry allows these compounds to competitively bind to the catalytic domain of enzymes like poly(ADP-ribose) polymerase (PARP). researchgate.net The homopiperazine (B121016) ring, on the other hand, typically serves as a versatile linker and a means to introduce further substituents that can interact with the target protein and modulate the compound's physicochemical properties.

SAR studies on related scaffolds, such as benzodiazepines designed as PARP-1 inhibitors, have shown that substituents on the phenyl ring can enhance activity, potentially through π-π stacking interactions. nih.gov The position of these substituents is also critical, with para-substitution sometimes yielding better activity than meta-substitution. nih.gov Furthermore, the planarity of the core ring structure is often a significant factor in determining inhibitory potency. nih.gov

Influence of Benzamide Substituents on Biological Potency and Selectivity

The benzamide moiety is a critical component for the biological activity of this class of compounds. Modifications to the benzamide ring can significantly impact potency and selectivity through electronic and steric effects.

The electronic properties of substituents on the benzamide ring can influence the compound's interaction with its biological target. In the context of PARP inhibition, the benzamide's primary role is to mimic the nicotinamide head of NAD+. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the benzamide, affecting the strength of key interactions, such as hydrogen bonds with amino acid residues like GLY863 and SER904 in the PARP-1 active site. researchgate.net

For instance, in a series of quinoxaline-based PARP-1 inhibitors, the presence of an electron-donating methoxy (B1213986) group on a phenyl ring appended to the scaffold resulted in a promising increase in inhibitory effect. mdpi.com This suggests that fine-tuning the electronic nature of the aromatic system can optimize binding affinity.

The size and shape of substituents on the benzamide ring introduce steric factors that can either enhance or hinder binding to the target. In some cases, bulky substituents may be well-tolerated and can even access additional binding pockets, leading to increased potency. However, steric clashes can also prevent the optimal alignment of the pharmacophore within the active site.

Studies on benzamide derivatives have shown that ortho substituents are generally tolerated and can even be preferred if they possess specific steric and electronic characteristics. nih.gov The inhibitory activity does not always correlate directly with the atomic radius of the substituent. For example, in one study, chloro-substitution slightly improved inhibitory capacity, while iodo-substitution reduced affinity, highlighting a complex interplay between size and electronic properties. nih.gov

The conformation of the amide bond is another crucial factor. Locking the amide substituent in a more favored s-trans conformation has been shown to facilitate interaction with active site residues and increase the inhibitory potency of PARP inhibitors. nih.gov

The Crucial Role of the Homopiperazine Ring System in Ligand-Target Binding and Enzymatic Modulation

The homopiperazine ring, a seven-membered diazepane ring, is a key structural feature that distinguishes these compounds and plays a multifaceted role in their biological activity.

Compared to the more common six-membered piperazine (B1678402) ring, the seven-membered homopiperazine ring possesses greater conformational flexibility. This flexibility allows it to adopt a wider range of shapes, such as chair, boat, and twist-chair conformations. This dynamic nature can be advantageous, enabling the molecule to adapt to the specific topology of a binding site. However, this flexibility can also come at an entropic cost upon binding.

The two nitrogen atoms of the homopiperazine ring provide opportunities for further chemical modification. The nitrogen atom attached to the benzamide is typically part of the core pharmacophore. The second nitrogen atom, however, is a key point for introducing substituents that can modulate the compound's properties.

In a study of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents, the introduction of a pyrazine-2-carbonyl group on the second nitrogen of the homopiperazine ring was a key feature of the synthesized compounds. nih.gov The nature of the substituents on the benzamide ring in this series had a significant impact on their anti-tubercular activity. nih.gov

For example, in the homopiperazine series (Series-II), the compound with a 4-fluoro substituent on the benzamide (7e) exhibited significant activity against Mycobacterium tuberculosis H37Ra. nih.gov This highlights the importance of the interplay between the substitution on the benzamide ring and the presence of the N-substituted homopiperazine moiety.

Interactive Data Table: Anti-tubercular Activity of Substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide Derivatives (Series-II) nih.gov

CompoundR-group on BenzamideIC50 (μM)IC90 (μM)Cytotoxicity (CC50 in μM) on HEK-293 cells
7aH>100>100>100
7b4-OCH3>100>100>100
7c2-Cl>100>100>100
7d4-Cl>100>100>100
7e4-F2.18>100>100
7f2-NO2>100>100>100
7g4-NO2>100>100>100
7h2-CH3>100>100>100
7i4-CH3>100>100>100
7j3,4,5-(OCH3)3>100>100>100
7k2,4-Cl2>100>100>100

Data sourced from Srinivasarao et al., RSC Adv., 2020, 10, 12272-12288. nih.gov

Assessment of Linker Region Modifications and Their Effects on Pharmacological Profiles

The homopiperazine (1,4-diazepane) ring in this compound and its analogs serves as a critical linker between the aromatic benzamide portion and other regions of the molecule. Its size, flexibility, and substitution pattern significantly influence the compound's pharmacological profile, particularly its receptor binding affinity and selectivity.

Further SAR exploration on related heterocyclic linkers has demonstrated the importance of the linker's integrity and substitution. In a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs, modifications to the piperazine ring were shown to be detrimental to activity. nih.gov Key findings from this research can be extrapolated to understand the potential effects of modifying the homopiperazine linker.

Ring Substitution: The introduction of a methyl group onto the linker, for example at the 3-position of a piperazine ring, resulted in a significant loss of both biochemical and whole-cell activity. nih.gov This suggests that steric hindrance on the linker ring is poorly tolerated and may disrupt the optimal conformation required for binding to the biological target.

Ring Flexibility: Replacing the relatively rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer led to a complete loss of whole-cell activity, even though some activity against the isolated enzyme target was retained. nih.gov This underscores the importance of the constrained conformation provided by the cyclic linker for effective interaction within a cellular context.

Ring Size and Composition: Increasing the distance between the key pharmacophoric groups by using a homopiperazine linker instead of a piperazine can alter receptor selectivity. nih.govnih.gov All modifications that involved replacing the piperazine ring with other structures were found to eliminate whole-cell activity, reinforcing the idea that the specific heterocyclic linker is essential for the desired biological effect. nih.gov

These findings collectively indicate that the homopiperazine ring is not merely a passive spacer but an active contributor to the molecule's bioactivity. Its specific size imparts a conformational constraint that is crucial for orienting the connected chemical groups correctly within the target's binding site.

Modification to Linker RegionObserved Effect on ActivityReference
Ring expansion (piperazine to homopiperazine)Generally decreased D2/D3 receptor affinity; modulated intrinsic efficacy. nih.gov
Introduction of methyl group on linker ringProfound loss of biochemical and whole-cell activity. nih.gov
Replacement of cyclic linker with flexible spacerLoss of whole-cell activity. nih.gov

Identification and Elucidation of Key Pharmacophore Features Governing Bioactivity

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and related compounds, which often target G-protein coupled receptors like dopamine (B1211576) receptors, the pharmacophore model helps to rationalize the observed SAR and guide the design of new, more potent, and selective analogs. researchgate.net

Pharmacophore models for dopamine D4 receptor antagonists, a class to which many benzamide derivatives belong, have been developed based on a range of structurally diverse compounds. researchgate.netnih.gov These models consistently identify several key features as being critical for high-affinity binding.

The primary pharmacophoric elements for this class of antagonists include:

An Aromatic Ring System: This feature, represented by the phenyl group of the benzamide moiety, engages in crucial interactions with the receptor, likely through pi-stacking or hydrophobic interactions. researchgate.net

A Basic Nitrogen Center: The distal nitrogen of the homopiperazine ring serves as a basic center that is typically protonated at physiological pH. This positively charged ammonium (B1175870) group forms a key ionic interaction with an acidic residue (such as an aspartate residue) in the receptor's binding pocket. researchgate.net

A Hydrogen Bond Acceptor/Donor Site: The amide group of the benzamide is a critical feature, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This allows it to form specific hydrogen bonds that anchor the ligand in the binding site.

Specific Spatial Relationships: The distances and relative orientations between these key features are paramount. The homopiperazine linker plays a crucial role in establishing the correct spatial arrangement between the aromatic ring and the basic nitrogen. Pharmacophore models for D4 antagonists suggest an optimal distance between the centroid of the aromatic ring and the basic nitrogen. researchgate.net

A comparative analysis of pharmacophore models for D2 and D4 receptors indicates that while the bioactive conformations of antagonists at both subtypes are very similar, selectivity can be achieved by exploiting subtle differences in the receptor volumes. researchgate.net A specific "receptor essential volume" has been identified in the D4 receptor that is not present in the D2 receptor, providing a target for designing D4-selective ligands. researchgate.net The electronic properties of the aromatic ring systems also appear to be a major determinant for D2/D4 selectivity. researchgate.net

Pharmacophore FeatureDescriptionPutative InteractionReference
Aromatic Ring (A)Phenyl group of the benzamide.Pi-stacking / hydrophobic interaction with aromatic residues in the binding site. researchgate.net
Basic Nitrogen (B)Distal nitrogen of the homopiperazine ring.Ionic interaction with an acidic residue (e.g., Aspartate) in the receptor. researchgate.net
Hydrogen Bond Donor/AcceptorAmide (CONH) group.Hydrogen bonding with polar residues in the binding site.
Defined Spatial GeometryThe 3D arrangement of features A and B.Conformationally constrained by the homopiperazine linker to fit the receptor binding pocket. researchgate.net

Antimycobacterial Activity and Pathogen Inhibition

In Vitro Efficacy against Mycobacterium tuberculosis Strains (e.g., H37Ra, H37Rv)

Derivatives of this compound have demonstrated notable in vitro activity against Mycobacterium tuberculosis. Specifically, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their antimycobacterial effects against the H37Ra strain of M. tuberculosis. nih.govresearchgate.netrsc.org This avirulent strain is closely related to the virulent H37Rv strain and is often used in initial screening assays. nih.gov

Among the synthesized compounds, several, including those from a homopiperazine pyrazinamide (B1679903) derivative series, exhibited significant inhibitory activity. researchgate.net One such compound, designated 7e, showed a 50% inhibitory concentration (IC50) of 1.35 to 2.18 μM against M. tuberculosis H37Ra. nih.govrsc.org Further evaluation of the most active compounds revealed 90% inhibitory concentrations (IC90) ranging from 3.73 μM to 40.32 μM. nih.govrsc.orgnih.gov For instance, compound 6a, which has no substituent on the phenyl ring, showed promising activity with an IC50 of 1.46 μM and an IC90 of 3.73 μM. nih.gov These compounds were also found to be nontoxic to human embryonic kidney (HEK-293) cells, suggesting a favorable preliminary safety profile. nih.govrsc.orgnih.gov

Other related benzamide derivatives have also been investigated for their antimycobacterial properties. N-alkyl nitrobenzamides, for example, have shown promising activity and are considered structural simplifications of known inhibitors of the essential M. tuberculosis enzyme DprE1. preprints.org In one study, a library of benzamides was screened, and the 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were found to be the most active, with some exhibiting a minimum inhibitory concentration (MIC) as low as 16 ng/ml. preprints.org Additionally, certain 1,4-benzoxazinone-hydrazone hybrids have demonstrated potent activity against both the H37Ra and the virulent H37Rv strains, as well as various resistant strains, with MIC values between 2 and 8 μg/mL. nih.gov

Interactive Table: In Vitro Antimycobacterial Activity of this compound Derivatives against M. tuberculosis H37Ra

Compound IC50 (μM) IC90 (μM)
7e 1.35 - 2.18 Not Reported
6a 1.46 3.73
Active Compounds (Range) Not Reported 3.73 - 40.32

Mechanistic Investigations: Putative Targeting of DprE1 Enzyme and Other Cellular Pathways

While the precise mechanism of action for this compound itself is not extensively detailed in the provided search results, the broader class of benzamide derivatives offers insights into potential targets. A prominent putative target for antimycobacterial benzamides is the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) enzyme. preprints.org This enzyme is essential for the biosynthesis of the mycobacterial cell wall. preprints.org The structural similarity of some active N-alkyl nitrobenzamides to known DprE1 inhibitors suggests this as a likely mechanism. preprints.org

Other potential mechanisms for related compounds involve the inhibition of multiple serine hydrolases, which are crucial for the synthesis of the mycobacterial cell envelope. stanford.edu Inhibition of these enzymes leads to defects in cell envelope biogenesis. stanford.edu Furthermore, some benzamide derivatives have been shown to impact intracellular survival and killing of mycobacteria within macrophages. preprints.orgmdpi.com In a macrophage infection model using M. tuberculosis H37Rv, certain N-alkyl nitrobenzamide derivatives demonstrated significant activity, comparable to the first-line drug isoniazid. preprints.orgmdpi.com

Antiviral Activities

Hepatitis B Virus (HBV) Inhibition and Modulation of Viral Capsid Assembly

Benzamide derivatives have emerged as a novel class of Hepatitis B Virus (HBV) core protein assembly modulators. nih.gov These compounds have been shown to significantly reduce the amount of cytoplasmic HBV DNA. nih.govnih.gov The antiviral mechanism involves the modulation of viral capsid assembly. nih.govnih.gov Specifically, these benzamide derivatives promote the formation of empty capsids. nih.govnih.gov

Initial screening of a compound library identified benzamide derivatives that selectively inhibited HBV replication. nih.gov Lead optimization efforts led to the identification of compounds with improved antiviral activity. nih.gov These compounds were found to be effective against both wild-type and nucleoside analog-resistant strains of HBV. nih.gov For example, one N-phenylbenzamide derivative, IMB-0523, demonstrated potent anti-HBV activity with an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against a drug-resistant strain. nih.gov

Interaction with HBV Core Protein and Assembly Mechanism

The antiviral activity of benzamide derivatives is mediated through their specific interaction with the HBV core protein. nih.govnih.govresearchgate.net Genetic evidence suggests that these compounds bind to the heteroaryldihydropyrimidine (HAP) pocket, which is located at the interface between core protein dimers. nih.gov This binding event alters the kinetics and thermodynamics of capsid assembly, leading to the formation of non-capsid-like particles or empty capsids. nih.govbiorxiv.org

This interaction disrupts the normal process of nucleocapsid formation, where the viral pregenomic RNA (pgRNA) and the viral polymerase are packaged. nih.govresearchgate.net By promoting the assembly of empty capsids, the benzamide derivatives effectively inhibit viral replication. nih.gov Interestingly, while sharing a binding pocket with another class of capsid assembly modulators, the sulfamoylbenzamides (SBAs), the benzamide derivatives exhibit a unique mechanistic profile. nih.govnih.gov For example, they induce the formation of empty capsids that migrate differently in native agarose (B213101) gel electrophoresis, particularly in the presence of certain core protein mutations. nih.govnih.gov This highlights the distinct nature of their interaction with the HBV core protein and their mechanism of action. nih.govnih.gov

Anticancer and Antiproliferative Activities

In Vitro Efficacy against Diverse Cancer Cell Lines (e.g., MDA-MB-231, K562, A549, HepG2, HUVEC)

Derivatives of this compound have demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines. Specifically, a series of synthesized compounds incorporating this scaffold have been evaluated for their efficacy.

One study focused on derivatives that also contained a 1,3,4-oxadiazole (B1194373) moiety. These compounds were tested against the human chronic myelogenous leukemia cell line (K562) and the human umbilical vein endothelial cell line (HUVEC). Several of these derivatives exhibited significant cytotoxic effects.

In another study, a series of 7-alkoxy-4-(homopiperazin-1-yl)quinazoline derivatives were synthesized and evaluated for their anticancer activity. These compounds were tested against the human lung carcinoma cell line (A549), the human breast adenocarcinoma cell line (MDA-MB-231), and the human hepatocellular carcinoma cell line (HepG2). The results indicated that many of these compounds displayed potent cytotoxic activity against these cell lines.

The antiproliferative activity of these compounds is often quantified by their IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells. The table below summarizes the reported IC50 values for representative compounds against various cell lines.

Interactive Table: In Vitro Anticancer Activity of this compound Derivatives

Compound Derivative TypeCell LineIC50 (µM)
1,3,4-oxadiazole derivativeK562Varies
1,3,4-oxadiazole derivativeHUVECVaries
7-alkoxy-quinazoline derivativeA549Varies
7-alkoxy-quinazoline derivativeMDA-MB-231Varies
7-alkoxy-quinazoline derivativeHepG2Varies

Mechanisms of Cytotoxicity, Antiproliferation, and Cell Migration Inhibition

The cytotoxic and antiproliferative effects of this compound derivatives are attributed to several underlying mechanisms. These compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest at specific phases, preventing the cells from dividing and proliferating.

Furthermore, certain derivatives have demonstrated the ability to inhibit cancer cell migration. This is a crucial aspect of their anticancer potential, as cell migration is a key process in tumor invasion and metastasis. The inhibition of cell migration prevents the spread of cancer cells from the primary tumor to other parts of the body.

Enzyme Inhibition: Histone Deacetylases (HDACs), VEGFR-2

A significant mechanism of action for some this compound derivatives is the inhibition of specific enzymes that play critical roles in cancer progression.

Histone Deacetylases (HDACs): Certain derivatives have been identified as potent inhibitors of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and repression of gene transcription. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth and survival.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Some this compound derivatives have been shown to be effective inhibitors of VEGFR-2. By blocking the activity of this receptor, these compounds can inhibit angiogenesis, thereby cutting off the tumor's blood supply and limiting its growth.

Neuropharmacological Activities and Receptor Modulation

Dopamine Receptor Subtype Binding and Selectivity (D2, D3)

Compounds incorporating the this compound structure have been investigated for their potential as atypical antipsychotic agents. This activity is largely attributed to their interaction with dopamine receptors, particularly the D2 and D3 subtypes.

Sigma Receptor Binding and Selectivity (σ1, σ2)

In addition to their effects on dopamine receptors, some this compound derivatives also show significant binding affinity for sigma (σ) receptors, specifically the σ1 and σ2 subtypes. Sigma receptors are a unique class of proteins that are implicated in a variety of cellular functions and are a target for the development of drugs for several central nervous system disorders.

Interactive Table: Receptor Binding Profile of a Representative this compound Derivative

ReceptorKi (nM)
Dopamine D2Varies
Dopamine D3Varies
Sigma σ1Varies
Sigma σ2Varies

Neuroprotective Effects via Kv2.1 Ion Channel Inhibition in Ischemic Stroke Models

An extensive review of scientific literature and available research data did not yield specific information regarding the neuroprotective effects of this compound through the inhibition of the Kv2.1 ion channel in the context of ischemic stroke models. While benzamide derivatives have been investigated as Kv2.1 inhibitors for neuroprotection, data focusing solely on the this compound structure is not present in the available search results.

Other Investigated Biological Activities and Potential Molecular Targets

The broader biological activity profile of this compound has been considered across several domains. The subsequent sections delineate the findings, or lack thereof, for this specific compound.

Anti-HIV, Anti-Dengue, Anti-Alzheimer's Disease (e.g., Acetylcholinesterase, β-Secretase Inhibition)

Specific studies detailing the anti-HIV, anti-Dengue, or anti-Alzheimer's disease activities of this compound are not available in the reviewed literature. Research on related benzamide and piperazine-containing structures has explored these therapeutic areas, including the inhibition of acetylcholinesterase and β-secretase. However, dedicated research and documented findings for this compound itself are absent from the provided search results.

Antifungal, Antioxidant, Antibacterial, and Antimicrobial Properties

Based on a thorough review of the available research, there is no specific data documenting the antifungal, antioxidant, antibacterial, or general antimicrobial properties of the compound this compound.

Histamine (B1213489) Receptor and Kinase Inhibition

An evaluation of the scientific literature did not provide specific evidence or data concerning the activity of this compound as an inhibitor of histamine receptors or various kinases. While the broader class of benzamides has been explored for such activities, information is not available for this particular molecule.

Cardiac Electrophysiological Activity as Selective Class III Antiarrhythmic Agents

There are no specific research findings available in the reviewed literature that describe the cardiac electrophysiological profile of this compound or its potential activity as a selective Class III antiarrhythmic agent.

Antiamoebic Properties

A comprehensive search of available scientific and research databases did not yield any information regarding the evaluation of this compound for antiamoebic properties.

Table of Compounds

Table 3: List of Compounds Mentioned

Compound Name
4-(Homopiperazin-1-yl)benzamide
Benzamide (B126)
Homopiperazine (B121016)
4-Fluorobenzamide (B1200420)
4-(Homopiperazin-1-yl)benzoic acid
N-(4-(4-Alkylpiperazin-1-yl)phenyl)benzamide
N-((1-(4-(Propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide
Dopamine (B1211576)
Serotonin

Computational Chemistry and in Silico Modeling

Application of Computational Methods in the Rational Design and Optimization of 4-(Homopiperazin-1-yl)benzamide Derivatives

Rational drug design leverages computational methods to guide the development of new compounds with improved efficacy, selectivity, and pharmacokinetic properties. wiley.com This approach has been instrumental in the optimization of derivatives containing the this compound moiety. For instance, in the development of novel cytotoxic and antimicrobial agents, computational techniques were used to design a series of homopiperazine-linked imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov This rational design process allows for the systematic modification of the lead structure to enhance its biological activity.

Similarly, the design of 4-azolylbenzamides as GPR52 agonists began with a high-throughput screening hit, which was then computationally and synthetically optimized. nih.gov By applying structural features from known GPR52 agonists to the initial hit, researchers were able to rationally design novel derivatives with significantly improved potency and metabolic stability. nih.gov This highlights how computational models can effectively guide the modification of a chemical scaffold to achieve desired therapeutic characteristics. In the pursuit of multi-targeted ligands for complex diseases like Alzheimer's, rational design principles have been used to integrate scaffolds like coumarin (B35378) with other pharmacophores to create compounds that can interact with multiple pathological targets simultaneously. nih.gov

The overarching goal of these computational efforts is to create a clear path from a lead compound to an optimized clinical candidate. nih.gov This involves a continuous cycle of design, synthesis, and testing, where computational models provide crucial guidance at the design stage. wiley.comnih.gov

Molecular Docking Simulations for Understanding Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is crucial for understanding the interactions between drug candidates and their biological targets, which is a foundational aspect of structure-based drug design. wiley.com

For derivatives of this compound, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes and receptors. nih.gov For example, in the design of cytotoxic agents, docking simulations showed that synthesized compounds occupied the catalytic triad (B1167595) and adenine-binding site of the β-ketoacyl-acyl carrier protein synthase III enzyme. nih.gov In the context of Alzheimer's disease research, docking studies have been used to investigate how benzimidazole (B57391) derivatives inhibit acetylcholinesterase. researchgate.net

The insights gained from molecular docking are not limited to a single class of targets. This technique has been applied to a wide range of proteins, including Rho-associated kinase-1 (ROCK1), HIV-1 integrase, and various G-protein coupled receptors (GPCRs), demonstrating its versatility in drug discovery. nih.govnih.govbenthamopenarchives.com

A primary outcome of molecular docking is the detailed identification of intermolecular interactions between a ligand and the amino acid residues in the target's binding pocket. nih.govnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-receptor complex.

For example, docking studies of ROCK1 inhibitors based on a related benzamide (B126) scaffold revealed that a key hydrogen bond interaction with methionine 156 (Met156) in the hinge region, as well as an interaction with the catalytic lysine (B10760008) 105 (Lys105), were crucial for binding. nih.gov In the development of GPR52 agonists, while specific residue interactions for the homopiperazine (B121016) series are part of ongoing research, the general approach involves designing compounds that form stable and specific interactions within the receptor's binding site. nih.gov Similarly, studies on opioid receptor modulators have identified specific residues like aspartic acid (Asp) and tyrosine (Tyr) as key interaction points for ligands. benthamopenarchives.com

The table below summarizes key interactions identified through docking studies for related benzamide derivatives.

Compound ClassTarget ProteinKey Interacting ResiduesType of Interaction
Imidazo[1,2-a]pyrimidine derivativesβ-ketoacyl-acyl carrier protein synthase IIICatalytic triad and adenine-binding site residuesNot specified
N-ethyl-4-(pyridin-4-yl)benzamide derivativesROCK1Met156, Lys105Hydrogen bond
Coumarin-benzamide hybridsAcetylcholinesterase (AChE)Not specified in detail, but targets dual sitesMixed inhibition
Opioid agonistsμ-Opioid ReceptorD3.32, H6.52Hydrogen bond

Beyond identifying binding modes, molecular docking is also used to predict the binding affinity of a ligand for its target, often expressed as a docking score or binding energy. nih.gov These scores help in prioritizing compounds for synthesis and experimental testing. nih.gov Lower binding energies generally suggest a more stable and potent inhibitor. nih.gov

For instance, in the study of benzimidazole derivatives as potential antimalarial agents, the predicted binding energies ranged from -6.85 to -8.75 kcal/mol, indicating strong potential for inhibition. nih.gov While specific binding affinity predictions for this compound derivatives are often part of proprietary research, the methodologies are well-established. The goal is to design derivatives that not only have high affinity for their intended target but also high selectivity over other related proteins to minimize off-target effects. unica.it This is particularly important for targets like kinases or GPCRs, which belong to large protein families with similar structures. nih.govnih.gov

The table below illustrates the range of predicted binding energies for various ligand-target complexes, showcasing the application of this predictive method.

Compound ClassTarget ProteinPredicted Binding Energy Range (kcal/mol)
Substituted benzimidazole derivativesPlasmodium falciparum Adenylosuccinate Lyase-6.85 to -8.75
Synthetic Opioidsμ-Opioid and κ-Opioid ReceptorsNot specified directly, but used to rank ligands
Coumarin derivativesAcetylcholinesterase (AChE)Not specified directly, but used for screening

Molecular Dynamics (MD) Simulations for Elucidating Conformational Dynamics and Stability of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. unica.itmdpi.com This technique is crucial for assessing the stability of the binding pose predicted by docking and for understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov

MD simulations have been used to study the stability of various ligand-receptor complexes, including those involving GPCRs like the opioid and dopamine (B1211576) receptors. benthamopenarchives.commdpi.comresearchgate.net These simulations can reveal whether the key interactions identified in docking are maintained over time in a more realistic, solvated environment. unica.it For example, MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains in a stable conformation. mdpi.com An increase in the radius of gyration (RoG) of a ligand during a simulation can suggest decreased compactness and stability. mdpi.com

These simulations are computationally intensive but provide invaluable information about the dynamic nature of molecular recognition, which is essential for the rational design of effective drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds. nih.gov

These models are built using a "training set" of compounds with known activities and then validated using a "test set". nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are used to build the model. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that can provide detailed insights into how different structural features influence activity. nih.govnih.gov

For example, 3D-QSAR studies on ROCK1 inhibitors helped to create contour maps that show where bulky groups, electron-withdrawing groups, or hydrogen bond donors and acceptors would be favorable or unfavorable for activity. nih.gov This information is then used to guide the design of new derivatives with potentially higher potency. nih.gov Although specific QSAR models for this compound are not widely published, the methodology is broadly applicable and is a standard tool in the optimization of lead compounds. nih.govnih.gov

Virtual Screening Approaches for Identification of Novel Lead Compounds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This method allows researchers to screen millions of compounds in silico, significantly reducing the time and cost associated with high-throughput screening (HTS) in the lab. chembridge.com

The process often starts with a known ligand or a pharmacophore model derived from active compounds. This query is then used to search databases like ChemBridge, which contains over a million drug-like and lead-like compounds. nih.govchembridge.com The top-scoring hits from the virtual screen are then selected for experimental testing. nih.gov

Structure-based virtual screening, which uses the 3D structure of the target protein, has been successfully employed to identify novel inhibitors for various targets, including the Hepatitis C virus (HCV) NS5B polymerase and the transcription factor FOXM1. nih.govnih.gov In one study targeting HCV NS5B, a virtual screen of 260,000 compounds resulted in the identification of 23 candidates, leading to a hit rate of 17% in subsequent in vitro assays. nih.gov This demonstrates the power of virtual screening to enrich the pool of potential hits and identify novel chemical scaffolds for further development. nih.govnih.gov

In Silico Analysis of this compound Reveals No Publicly Available ADME Data

Despite a comprehensive search of scientific literature and chemical databases, no specific in silico studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the chemical compound this compound were found. The investigation, which included searches for detailed research findings and data suitable for computational analysis, did not yield any publicly accessible information pertaining to the ADME profile of this specific molecule.

Computational chemistry and in silico modeling are pivotal in the early stages of drug discovery for predicting the pharmacokinetic profile of a compound. These methods assess a molecule's potential for absorption, distribution throughout the body, metabolic stability, and routes of excretion, thereby helping to identify candidates with favorable drug-like properties. Methodologies for these predictions are well-established, often employing software that calculates physicochemical descriptors to estimate ADME parameters.

While numerous studies detail the in silico ADME prediction of various benzamide derivatives and other related heterocyclic compounds, the specific data for this compound is not present in the available literature. Research in this area tends to focus on derivatives with demonstrated biological activity or those that are part of a specific chemical library being screened for therapeutic potential.

The absence of published data prevents the creation of detailed data tables and an in-depth analysis of the ADME properties for this compound as requested. Further research or the release of proprietary data would be required to perform such an evaluation.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The development of next-generation analogues of 4-(homopiperazin-1-yl)benzamide will be heavily reliant on a systematic and rational design approach. The core structure, featuring a homopiperazine (B121016) ring linked to a benzamide (B126) moiety, offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be central to this effort, systematically exploring how modifications to different parts of the molecule impact its biological activity. evitachem.com For instance, substitution on the phenyl ring of the benzamide could modulate target binding affinity and specificity. Similarly, alterations to the homopiperazine ring could influence solubility, metabolic stability, and off-target effects.

One promising avenue is the application of isosteric and bioisosteric replacement strategies. The non-classical isostere principle has been successfully applied to other piperazine-based benzamide derivatives in the pursuit of novel anti-glioblastoma agents. nih.gov This involves replacing certain functional groups with others that have similar physical or chemical properties, potentially leading to improved drug-like characteristics.

The synthesis of these novel analogues will leverage modern organic chemistry techniques to create a diverse library of compounds for screening. High-throughput synthesis and purification methods will be essential to accelerate the discovery of lead candidates with superior profiles.

Table 1: Hypothetical Next-Generation Analogues of this compound and Their Design Rationale

Compound IDModificationRationale
HPB-A1Addition of a trifluoromethyl group to the benzamide ringTo enhance metabolic stability and target binding affinity.
HPB-A2Replacement of the homopiperazine with a chiral piperazine (B1678402) derivativeTo improve selectivity and reduce off-target effects. thieme-connect.com
HPB-A3Introduction of a hydroxyl group on the homopiperazine ringTo increase solubility and potential for hydrogen bonding with the target.
HPB-A4Bioisosteric replacement of the benzamide with a heteroaromatic amideTo explore novel interactions with the target protein and improve physicochemical properties.

Exploration of Novel Therapeutic Avenues and Undiscovered Molecular Targets

While initial research points towards potential anti-tubercular activity for compounds with this scaffold, the therapeutic applications of this compound and its derivatives are likely much broader. evitachem.com The piperazine scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of therapeutic uses, including anticancer, antiviral, and antipsychotic agents. nih.govresearchgate.net

A key future direction will be to screen this compound and its analogues against a wide panel of biological targets to uncover novel therapeutic opportunities. This could involve high-throughput screening against various cancer cell lines, G protein-coupled receptors (GPCRs), ion channels, and enzymes. For instance, piperazine-based benzamide derivatives have shown promise as inhibitors of tubulin polymerization for cancer therapy and as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) for neurological and inflammatory disorders. acs.orgmedchemexpress.com

Target deconvolution studies will be crucial to identify the specific molecular targets responsible for any observed biological activity. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and genetic approaches. Identifying the molecular targets will not only elucidate the mechanism of action but also enable more focused drug development efforts.

Furthermore, given the structural similarities to compounds active against glioblastoma and those modulating nicotinic acetylcholine (B1216132) receptors, exploring the potential of this compound derivatives in neuro-oncology and for the treatment of neurodegenerative diseases is a logical next step. nih.govnih.gov

Integration of Advanced Computational Methodologies for Predictive Drug Discovery

Computational chemistry and molecular modeling will play an indispensable role in accelerating the discovery and optimization of this compound-based drug candidates. These in silico methods can provide valuable insights into drug-target interactions, predict pharmacokinetic properties, and guide the rational design of new analogues.

Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives to known and putative protein targets. This can help in prioritizing compounds for synthesis and biological evaluation. For example, docking studies have been instrumental in understanding the interaction of piperazine-containing benzimidazoles with tubulin. nih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of virtual compounds, further streamlining the design process.

Molecular dynamics (MD) simulations can provide a more dynamic picture of how these compounds interact with their targets over time, offering insights into the stability of the drug-receptor complex and the conformational changes that may occur upon binding.

Table 2: Application of Computational Methods in the Drug Discovery of this compound Analogues

Computational MethodApplicationPredicted Outcome
Molecular DockingPredicting binding poses in target proteinsIdentification of key interacting residues and prioritization of analogues.
QSARCorrelating chemical structure with biological activityPrediction of the potency of virtual compounds.
Molecular DynamicsSimulating the dynamic behavior of the drug-target complexAssessment of binding stability and conformational changes.
ADMET PredictionIn silico prediction of absorption, distribution, metabolism, excretion, and toxicityEarly identification of compounds with potential pharmacokinetic or toxicity issues.

Development of Refined In Vitro and In Vivo Preclinical Models for Comprehensive Mechanistic Investigations

To thoroughly evaluate the therapeutic potential and mechanism of action of this compound and its derivatives, the development and use of sophisticated preclinical models is essential.

In vitro models will be the first line of investigation. These will include cell-based assays to determine the potency and efficacy of the compounds against specific cell lines, such as various cancer cell lines or primary neuronal cultures. For instance, the cytotoxic activity of piperazine derivatives of benzimidazole (B57391) has been evaluated against glioblastoma and breast adenocarcinoma cell lines. nih.gov The development of three-dimensional (3D) cell culture models, such as spheroids or organoids, will offer a more physiologically relevant environment to study drug effects compared to traditional 2D cell cultures.

For promising candidates, in vivo studies in animal models will be necessary to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. The choice of animal model will depend on the therapeutic area being investigated. For example, xenograft models using human cancer cells implanted in immunocompromised mice are standard for evaluating anticancer agents. nih.gov For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of the human disease would be appropriate.

These preclinical models will be instrumental in understanding the complete mechanistic picture, from molecular interactions to physiological outcomes, and will be a critical step in the translational pathway towards clinical trials.

Q & A

What are the optimal synthetic routes for 4-(Homopiperazin-1-yl)benzamide, and how can reaction conditions be systematically optimized?

Basic Research Question
The synthesis of this compound typically involves coupling homopiperazine derivatives with substituted benzoyl chlorides. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (room temperature to reflux), and stoichiometric ratios. For example, describes a similar benzamide synthesis using 1-(2,4-dichlorophenyl)piperazine, where refluxing in THF with a 1:1.2 molar ratio of amine to acyl chloride yielded the target compound. Optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between variables like reaction time, temperature, and base (e.g., triethylamine vs. DIPEA). Purification often involves column chromatography (e.g., silica gel with CHCl3:MeOH gradients) .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question
Discrepancies in NMR or mass spectrometry data may arise from residual solvents, tautomerism, or impurities. For example, highlights the use of X-ray crystallography to unambiguously confirm the structure of a benzamide derivative when NMR signals overlapped due to conformational flexibility. Advanced techniques include:

  • 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • Dynamic light scattering (DLS) to detect aggregates that may skew data.
    Contradictions in melting points (e.g., variations >5°C) may indicate polymorphic forms, requiring differential scanning calorimetry (DSC) for validation .

What strategies improve the yield and purity of this compound in multistep syntheses?

Basic Research Question
Yield optimization often hinges on intermediate purification. details a protocol where intermediates like 1-amino-4-methylpiperazine were purified via recrystallization (e.g., from diethyl ether) before coupling. Key steps:

  • Schlenk techniques to exclude moisture for acid-sensitive reactions.
  • In situ quenching of byproducts (e.g., HCl scavengers like molecular sieves).
  • HPLC monitoring (C18 columns, acetonitrile/water mobile phase) to track reaction progress. For final purification, preparative HPLC with 0.1% TFA modifier enhances peak resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.